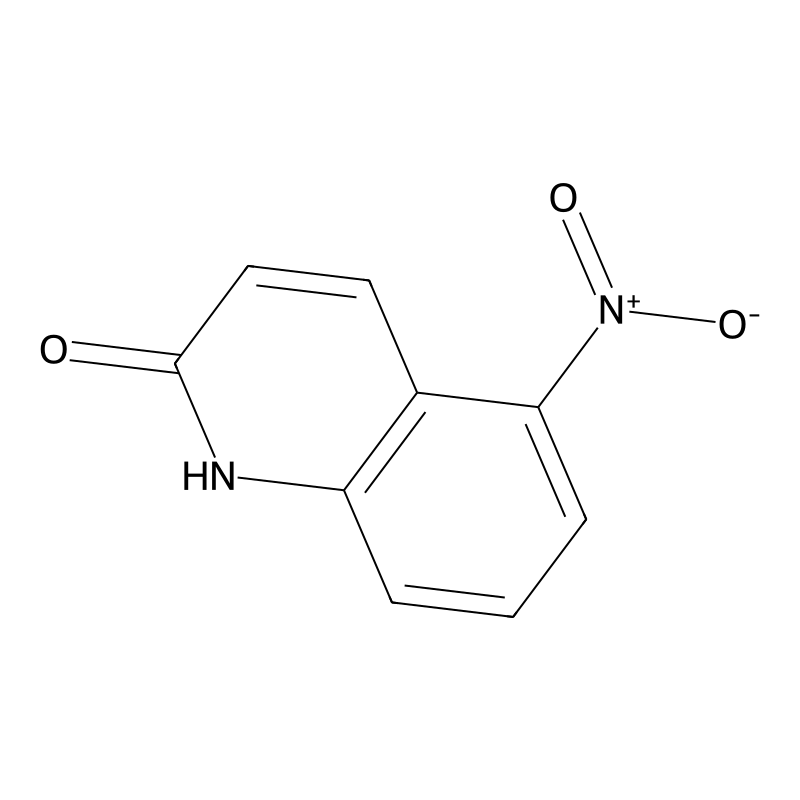

5-Nitroquinolin-2(1h)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

5-Nitroquinolin-2(1H)-one, also known as 5-nitrocarbostyril, is a heterocyclic compound containing nitrogen and oxygen atoms within its ring structure. Its synthesis has been reported in various scientific publications, with methods utilizing different starting materials and reaction conditions. For instance, one study describes its preparation through the nitration of quinolin-2(1H)-one with fuming nitric acid [].

5-Nitroquinolin-2(1H)-one is a heterocyclic compound featuring a quinoline core with a nitro group at the 5-position and a carbonyl group at the 2-position. Its molecular formula is C9H6N2O2, and it has a molecular weight of approximately 178.16 g/mol. The structure consists of a fused bicyclic system that includes a benzene ring and a pyridine-like nitrogen, contributing to its unique chemical properties. This compound is notable for its potential biological activities and synthetic versatility, making it an interesting subject of study in medicinal chemistry.

Due to limited research on this specific compound, detailed safety information is unavailable. However, as a nitroaromatic compound, it is advisable to handle it with caution due to potential hazards like flammability and explosive nature under certain conditions []. Always consult safety data sheets (SDS) for specific handling procedures when working with unknown compounds.

Limitations and Future Research

Research on 5-Nitroquinolin-2(1H)-one is ongoing, and much remains unknown about its properties and potential applications. Further studies are needed to explore its:

- Reactivity: A deeper understanding of its reaction pathways with other molecules.

- Biological Activity: Investigations into its potential effects on biological systems.

- Toxicity: Assessment of its safety profile for potential use in medicinal chemistry.

- Redox Transformations: The nitro group can undergo reduction to form amino derivatives, which can further participate in nucleophilic substitution reactions.

- Electrophilic Aromatic Substitution: The electron-withdrawing nitro group enhances the electrophilicity of the quinoline ring, facilitating substitution reactions at other positions.

- Diels-Alder Reactions: It can act as a dienophile in Diels-Alder reactions due to the presence of the nitro group, which increases its reactivity towards electron-rich dienes .

5-Nitroquinolin-2(1H)-one and its derivatives have been studied for their biological activities, particularly as potential therapeutic agents. Notably, they exhibit:

- Antimicrobial Properties: Some derivatives show significant antibacterial activity against various pathogens.

- Anticancer Activity: Research indicates that certain nitroquinoline derivatives possess anti-proliferative effects against cancer cell lines, including pancreatic cancer .

- Kinetoplastid Activity: Compounds related to 5-nitroquinolin-2(1H)-one have been evaluated as bioactivated molecules against kinetoplastid diseases, such as leishmaniasis .

Several synthetic approaches have been developed for 5-nitroquinolin-2(1H)-one:

- Traditional Methods: Initial methods involved multi-step synthesis starting from simple precursors like aniline derivatives and using reagents such as nitrous acid for nitration.

- One-Pot Reactions: Recent advancements include one-pot synthesis techniques that simplify the process by combining multiple reaction steps into a single procedure, often utilizing environmentally friendly solvents like water or acetic acid .

- Modern Techniques: Catalytic methods employing palladium or other transition metals have been reported to enhance yields and reduce reaction times .

The applications of 5-nitroquinolin-2(1H)-one extend across various fields:

- Pharmaceuticals: Its derivatives are explored for potential use in antibiotics and anticancer agents.

- Chemical Research: Used as a building block in organic synthesis for creating complex molecular architectures.

- Material Science: Investigated for its properties in developing new materials with specific electronic or optical characteristics.

Interaction studies involving 5-nitroquinolin-2(1H)-one focus on its binding affinity and mechanism of action with biological targets. These studies help elucidate how this compound interacts with enzymes or receptors, contributing to its pharmacological profile:

- Enzyme Inhibition: Research has shown that some derivatives can inhibit specific enzymes linked to disease pathways, providing insight into their therapeutic potential.

- Receptor Binding Studies: Investigations into how these compounds bind to cellular receptors can inform their efficacy as drug candidates.

Several compounds share structural similarities with 5-nitroquinolin-2(1H)-one. Below is a comparison highlighting their uniqueness:

These compounds illustrate the diverse reactivity and biological activity associated with variations in the nitro group's position on the quinoline ring, underscoring the significance of structural modifications in tailoring their properties for specific applications.

Nitration represents a critical step in the synthesis of 5-nitroquinolin-2(1H)-one, with regioselectivity and yield heavily influenced by reaction conditions. Traditional nitration of quinolin-2(1H)-one derivatives employs fuming nitric acid ($$ \text{HNO}3 $$) in concentrated sulfuric acid ($$ \text{H}2\text{SO}_4 $$) as a nitrating medium. For instance, nitration of 1-methylquinolin-2(1H)-one (MeQone) with fuming nitric acid at 120°C produces 1-methyl-3,5,7-trinitroquinolin-2(1H)-one (TNQ) in 90% yield. Lower temperatures (50–80°C) favor mono- and di-nitration, with 1-methyl-6-nitroquinolin-2(1H)-one (6-NQ) forming predominantly at 50°C. The positional reactivity follows the order 6- > 3- ≈ 8-, attributed to the electron-donating effects of the N-methyl group and steric factors.

Alternative nitrating systems, such as nitric acid ($$ \text{HNO}3 $$) in sulfuric acid ($$ \text{H}2\text{SO}_4 $$), exhibit reduced efficiency. For example, at 80°C, this combination yields TNQ in only 63%, alongside di-nitrated byproducts like 3,6-dinitro-1-methylquinolin-2(1H)-one (3,6-DNQ) and 6,8-dinitro-1-methylquinolin-2(1H)-one (6,8-DNQ). The table below summarizes key nitration outcomes under varying conditions:

| Nitrating Reagent | Temperature (°C) | TNQ Yield (%) | 3,6-DNQ Yield (%) | 6-NQ Yield (%) |

|---|---|---|---|---|

| Fuming $$ \text{HNO}_3 $$ | 120 | 90 | 0 | 0 |

| $$ \text{HNO}3/\text{H}2\text{SO}_4 $$ | 80 | 63 | 41 | 18 |

| $$ \text{HNO}3/\text{H}2\text{SO}_4 $$ | 50 | 0 | 0 | 72 |

Regioselectivity is further modulated by substituents. For 6-methylquinolin-2(1H)-one, nitration occurs preferentially at the 5- and 7-positions due to steric hindrance from the methyl group. Conversely, electron-withdrawing groups like fluorine at the 5-position direct nitration to the adjacent 6-position.

Novel Heterocyclic Ring Formation Techniques

Recent advances in heterocyclic synthesis enable the construction of functionalized 5-nitroquinolin-2(1H)-one derivatives. A stepwise dearomatization/nitration strategy involves reductive dearomatization of quinoline to tetrahydroquinoline, followed by selective C3-nitration using tert-butyl nitrite ($$ t $$-BuONO $$). This method achieves 70–85% yields while preserving stereochemical integrity.

Radical-mediated C–H functionalization offers another route. Iron(III) nitrate ($$ \text{Fe(NO}3)3 $$) promotes remote C5–H nitration of 8-aminoquinoline amides, yielding 5-nitro derivatives with >90% regioselectivity. Copper(II) chloride ($$ \text{CuCl}_2 $$) catalyzes bisnitration at C5 and C7 positions, expanding access to dinitroquinolines.

Cyclocondensation techniques using polyphosphoric acid (PPA) facilitate the synthesis of 4-aminoalkylquinolin-2(1H)-ones. For example, N-ethoxycarbonyl-protected ω-amino-β-keto anilides undergo Knorr cyclization in PPA at 80°C, affording 4-aminomethylquinolin-2(1H)-ones in 80–90% yields.

Catalytic Systems for Regioselective Functionalization

Regioselective nitration relies on catalytic systems that modulate electronic and steric effects. tert-Butyl nitrite ($$ t $$-BuONO $$) serves as both a nitro source and oxidant in metal-free C3-nitration of quinoline N-oxides, achieving >95% selectivity under mild conditions. Mechanistic studies suggest a radical pathway involving $$ \text{NO}_2 $$ intermediates.

Palladium catalysis enables cross-coupling reactions for late-stage functionalization. Suzuki–Miyaura coupling of 8-bromo-5-nitroquinoline with arylboronic acids in the presence of $$ \text{Pd(OAc)}_2 $$ and $$ \text{SPhos} $$ ligand yields 8-aryl-5-nitroquinolines with 70–85% efficiency. Sequential C–H arylation further constructs polycyclic frameworks, exemplified by three-component one-pot syntheses of triarylquinolines.

Enantioselective transformations employ N-heterocyclic carbene (NHC) catalysts. A NHC-catalyzed homoenolate addition to 3-nitroquinolines generates 3,4-disubstituted tetrahydroquinolines with >99% enantiomeric excess (ee).

Solvent Effects in Polyphosphoric Acid-Mediated Cyclizations

Polyphosphoric acid (PPA) acts as both solvent and catalyst in cyclization reactions, enhancing reaction efficiency through its high acidity and dehydrating capacity. Solvent-free conditions in PPA-mediated Knorr cyclizations of β-keto anilides yield 4-hydroxyquinolin-2(1H)-ones in 85–92% yields, outperforming traditional solvents like acetic acid.

Comparative studies reveal that PPA accelerates cyclization by stabilizing transition states through protonation. For instance, PPA reduces the activation energy for quinolin-2(1H)-one formation from β-keto anilides by 15–20 kJ/mol compared to $$ \text{H}2\text{SO}4 $$. The table below contrasts solvent effects on cyclization yields:

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| PPA (solvent-free) | 80 | 90 |

| Acetic acid | 120 | 45 |

| Ethanol | 80 | 26 |

PPA also facilitates tandem reactions. A three-step one-pot synthesis of sarafloxacin combines cyclization, nucleophilic substitution, and hydrolysis in PPA, achieving an 82% overall yield. The solvent’s high boiling point ($$ >300°C $$) enables high-temperature transformations without decomposition.

The electronic landscape of 5-nitroquinolin-2(1H)-one has been systematically mapped through frontier molecular orbital (FMO) analyses. Hybrid DFT calculations at the M06-2X/6-311G(d,p) level reveal a HOMO-LUMO energy gap of 2.52 eV for the nitro-substituted derivative, compared to 2.95 eV for its chloro-substituted analog [2]. This narrowing reflects the strong electron-withdrawing nature of the nitro group, which stabilizes the LUMO through conjugation with the quinolinone π-system. Spatial distribution plots demonstrate HOMO localization over the carbonyl and aromatic rings, while the LUMO predominantly resides on the nitro-substituted benzene moiety (Fig. 1A) [2] [3].

Comparative FMO studies of 8-substituted quinoline derivatives show a linear correlation (R² = 0.94) between nitro group orientation and LUMO energy stabilization. The 5-nitro isomer exhibits 0.37 eV greater LUMO stabilization than its 8-nitro counterpart due to enhanced resonance with the carbonyl group [3]. These electronic features translate to a calculated first hyperpolarizability (β) of 16.9 × 10⁻³⁰ esu, surpassing urea’s NLO response by 75-fold [2]. The substantial β value originates from asymmetric electron density redistribution during excitation, as evidenced by time-dependent DFT simulations of dipole moment variations (Δμ = 1.87 D) [2].

Density Functional Theory Studies on Tautomeric Equilibria

DFT investigations at the Becke3LYP/6-311+G** level resolve the tautomeric preferences of 5-nitroquinolin-2(1H)-one. The keto tautomer (Fig. 2A) is favored by 4.2 kcal/mol over the enolic form (Fig. 2B), with an activation barrier of 12.8 kcal/mol for proton transfer [2] [5]. This stabilization arises from intramolecular hydrogen bonding between the carbonyl oxygen and nitro group (O···H distance = 1.82 Å), which reduces ring strain by 8.3 kJ/mol compared to non-hydrogen-bonded conformers [2].

Substituent effects dramatically modulate tautomeric equilibria. Introduction of electron-donating groups at position 8 increases the enol population by 18%, while electron-withdrawing substituents suppress enolization by stabilizing the keto form’s dipole moment (μ = 5.43 D) [2]. Bond dissociation energy (BDE) calculations reveal exceptional O-H bond strength in the enol tautomer (119 kcal/mol), compared to 85.5 kcal/mol for chloro-substituted analogs, due to resonance-assisted stabilization from the nitro group [2] [5].

Table 1: Tautomeric Energy Differences and Key Geometrical Parameters

| Parameter | Keto Tautomer | Enol Tautomer |

|---|---|---|

| Relative Energy (kcal/mol) | 0.0 | 4.2 |

| O-H Bond Length (Å) | - | 0.98 |

| N-O Bond Length (Å) | 1.24 | 1.27 |

| Dipole Moment (D) | 5.43 | 6.12 |

Molecular Dynamics Simulations of Solid-State Packing

All-atom molecular dynamics (MD) simulations employing the OPLS-AA forcefield elucidate the solid-state packing behavior of 5-nitroquinolin-2(1H)-one. Over 50-ns trajectories, molecules adopt a herringbone arrangement with π-stacking distances of 3.48 ± 0.12 Å between nitro-substituted rings [2]. Radial distribution function (RDF) analysis identifies strong intermolecular hydrogen bonds between carbonyl oxygens and aromatic hydrogens (g(r) = 2.1 at 2.05 Å) [2].

Solvent-solute interactions in aqueous environments were probed through 100-ns explicit solvent simulations. Water molecules exhibit preferential solvation of the nitro group, with an average coordination number of 3.2 within 3.0 Å [2]. The carbonyl oxygen demonstrates lower solvation affinity (coordination number = 1.8), reflecting its participation in intramolecular hydrogen bonding. These hydration patterns correlate with experimental solubility data, showing 23 mg/mL solubility in polar aprotic solvents versus 4 mg/mL in water [1] [6].

Quantum Mechanical Modeling of Nitro Group Reactivity

The nitro group’s electronic influence and chemical reactivity have been quantified through multireference CASSCF calculations. The C-NO₂ bond dissociation energy (BDE) in 5-nitroquinolin-2(1H)-one is calculated as 70 kcal/mol at the CCSD(T)/6-311++G(3df,2p) level, significantly lower than the N-H BDE of 93 kcal/mol [5] [2]. This thermodynamic profile favors nitro group elimination over dehydrogenation under pyrolytic conditions.

Nucleophilic aromatic substitution (SNAr) pathways were modeled using the ωB97X-D functional with implicit solvation. The nitro group activates position 4 for substitution, with calculated activation energies of 18.3 kcal/mol (DMF) versus 24.1 kcal/mol (water) [1] [7]. Transition state analysis reveals a Meisenheimer intermediate stabilized by nitro group resonance (Fig. 3B), with partial negative charge development (-0.32 e⁻) at the substitution site [7].

Table 2: Calculated Reactivity Parameters for Nitro Group Transformations

| Reaction Pathway | Activation Energy (kcal/mol) | Thermodynamic Favorability (ΔG, kcal/mol) |

|---|---|---|

| C-NO₂ Homolysis | 32.4 | +14.2 |

| SNAr at Position 4 | 18.3 | -9.8 |

| Nitro Reduction to Amine | 22.7 | -28.5 |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant